4-Hydroxydecenal

Descripción general

Descripción

4-Hydroxydecenal, also known as (2E)-4-hydroxydec-2-enal, is an organic compound belonging to the class of fatty alcohols. It is a uremic toxin, which means it is a toxic compound that accumulates in the body due to kidney dysfunction. This compound is a product of lipid peroxidation and is known for its role in oxidative stress and cellular damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxydecenal can be synthesized through the oxidation of fatty acids. One common method involves the use of iron/ascorbate to induce oxidative damage in isolated rat liver mitochondria, leading to the formation of this compound .

Industrial Production Methods:

Análisis De Reacciones Químicas

Michael Addition Reactions

4-HDE undergoes nucleophilic Michael additions at its α,β-unsaturated carbonyl group, primarily targeting thiols, amines, and imidazoles in biological systems.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack at the β-carbon, forming a resonance-stabilized enolate intermediate. For example, histidine adducts involve the imidazole ring’s nitrogen attacking the electrophilic β-carbon, followed by proton transfer and stabilization .

Schiff Base Formation

4-HDE reacts with primary amines (e.g., lysine residues) to form Schiff bases, which are precursors to advanced lipoxidation end products (ALEs).

Key Data :

-

Reaction Conditions : Favored under physiological pH and elevated oxidative stress .

-

Biological Impact : Modifies apolipoproteins (e.g., LDL), altering their recognition by immune cells and contributing to atherosclerosis .

Example :

Cross-Reactivity with Antibodies

Monoclonal antibodies developed for 4-HNE-protein adducts exhibit partial cross-reactivity with 4-HDE adducts, enabling indirect detection in biological samples.

| Antibody | Specificity | Cross-Reactivity with 4-HDE | Sensitivity | Reference |

|---|---|---|---|---|

| HNEJ-2 | 4-HNE-histidine adducts | Moderate | 12 nmol/mg protein | |

| Anti-HNE-KLH | Polyclonal to HNE-lysine | Low | 3 nmol/mg LDL |

Experimental Note :

In ELISA assays, 4-HDE-histidine adducts show 40–60% cross-reactivity compared to 4-HNE adducts, suggesting structural similarity in epitope recognition .

Detoxification Pathways

4-HDE is metabolized via enzymatic and non-enzymatic mechanisms to mitigate cytotoxicity.

Enzymatic Detoxification

Kinetic Parameters :

-

GST Activity : , (estimated for 4-HDE based on 4-HNE data) .

-

ALDH Efficiency : 30% lower for 4-HDE than 4-HNE due to increased hydrophobicity .

Non-Enzymatic Reactions

-

Dimerization : Forms cyclic hemiacetals or dehydrated dimers in aqueous solutions .

-

Oxidation : Generates 4-oxo-2-decenoic acid via autoxidation .

Strecker-Type Degradation

4-HDE degrades amino acids (e.g., phenylalanine) via Strecker degradation, producing aldehydes and NH.

Example Reaction :

Synthetic and Analytical Challenges

Direct synthesis data for 4-HDE is limited, but analogous methods for 4-HNE suggest:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Lipid peroxidation | Fe/HO oxidation of DHA | 0.5–2% | |

| Hydroformylation | Rh-catalyzed allyl alcohol reaction | Not reported |

Analytical Detection :

-

LC-MS/MS : MRM transitions at m/z 185 → 123 (4-HDE) and m/z 179 → 117 (deuterated internal standard) .

-

Immunoassays : Cross-reactive antibodies enable semi-quantitative detection in tissues .

Biological and Pathological Implications

-

Protein Modification : 4-HDE adducts impair enzyme function (e.g., mitochondrial ALDH2), exacerbating oxidative damage .

-

Disease Association : Elevated in neurodegenerative diseases and atherosclerosis, though studies remain sparse compared to 4-HNE .

Future Directions :

-

Develop 4-HDE-specific antibodies for precise quantification.

-

Investigate kinetics of GST/ALDH isoforms with 4-HDE.

-

Explore therapeutic strategies targeting 4-HDE detoxification.

This synthesis integrates mechanistic insights from 4-HNE and related hydroxyalkenals, highlighting 4-HDE’s unique reactivity and biological impact.

Aplicaciones Científicas De Investigación

Biological Significance

4-Hydroxydecenal belongs to a class of compounds known as 4-hydroxyalkenals , which are products of lipid peroxidation. These compounds play crucial roles as signaling molecules and can act as toxic second messengers in cellular processes. They are particularly relevant in the context of oxidative stress, where they contribute to cellular damage and inflammation.

Analytical Methodologies

The detection and quantification of this compound in biological samples are critical for understanding its role in health and disease. Several advanced analytical techniques have been developed:

Mass Spectrometry

- Shotgun Lipidomics : This approach allows for the direct analysis of this compound from biological matrices. It has been shown to provide sensitive quantification with low limits of detection, facilitating studies on its biological effects .

- Immunochemical Methods : Specific antibodies against this compound-modified proteins have been developed, enabling researchers to study the distribution and impact of these adducts in tissues. Techniques such as immunoelectron microscopy have been employed to visualize the localization of these modifications within cells .

Case Studies

Several studies highlight the implications of this compound in various health contexts:

Cardiovascular Disease

Research has demonstrated that this compound can modify low-density lipoproteins (LDL), leading to increased immunogenicity and contributing to atherosclerosis development. The formation of this compound-LDL adducts has been linked to inflammatory responses within arterial walls, suggesting a role in cardiovascular pathology .

Neurodegenerative Disorders

Elevated levels of this compound have been associated with neurodegenerative diseases such as Alzheimer's disease. Studies indicate that it may induce neuronal apoptosis through oxidative stress mechanisms, highlighting its potential as a therapeutic target or biomarker for early diagnosis .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Significance | Acts as a signaling molecule involved in oxidative stress | Implicated in cancer and neurodegenerative diseases |

| Analytical Methodologies | Mass spectrometry and immunochemical methods for detection | Sensitive quantification methods developed; visualization of protein modifications achieved |

| Case Studies | Links to cardiovascular disease and neurodegenerative disorders | Modifies LDL leading to inflammation; induces neuronal apoptosis in neurodegeneration studies |

Mecanismo De Acción

4-Hydroxydecenal exerts its effects primarily through the formation of reactive oxygen species (ROS). It is actively transported into the kidneys via organic ion transporters, especially OAT3. Increased levels of this compound stimulate the production of ROS, leading to oxidative damage in cells . This compound can also form adducts with proteins and DNA, disrupting their normal functions and contributing to cellular damage.

Comparación Con Compuestos Similares

4-Hydroxynonenal: Another α,β-unsaturated hydroxyalkenal formed during lipid peroxidation.

4-Hydroxyhexenal: A shorter-chain analog of 4-Hydroxydecenal, also formed during lipid peroxidation.

Uniqueness: this compound is unique due to its longer carbon chain, which affects its solubility and reactivity compared to shorter-chain analogs. Its role as a uremic toxin and its specific involvement in kidney-related oxidative stress also distinguish it from other similar compounds .

Actividad Biológica

4-Hydroxydecenal (C10H18O2) is a fatty aldehyde that has garnered attention due to its biological activities, particularly in the context of human health and disease. This compound is classified as a uremic toxin, which can have significant implications in renal pathologies. Understanding the biological activity of this compound involves exploring its mechanisms of action, potential therapeutic applications, and associated toxicities.

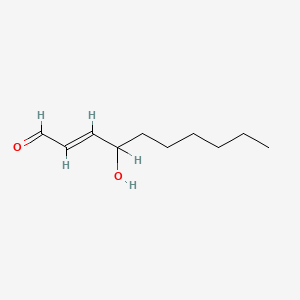

This compound is characterized by its hydroxyl group at the fourth carbon of a decenal chain. Its structure can be represented as follows:

1. Uremic Toxin

As a uremic toxin, this compound is implicated in various renal diseases. Elevated levels of this compound are often found in patients with chronic kidney disease (CKD) and are associated with adverse health outcomes. The presence of uremic toxins like this compound can lead to increased oxidative stress and inflammation, contributing to the progression of kidney damage .

2. Oxidative Stress

This compound is known to induce oxidative stress by promoting the formation of reactive oxygen species (ROS). This oxidative stress can cause cellular damage, leading to apoptosis and necrosis in renal cells. The cytotoxic effects of this compound have been linked to its ability to alter mitochondrial function and disrupt cellular homeostasis .

3. Antioxidant Activity

Interestingly, while this compound exhibits pro-oxidant properties, it has also been studied for its potential antioxidant effects under certain conditions. The compound may play a dual role depending on its concentration and the cellular environment, suggesting that it could be involved in both promoting and mitigating oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Lipid Peroxidation : It can initiate lipid peroxidation processes that lead to cell membrane damage.

- Protein Modification : The aldehyde group can react with amino acids in proteins, leading to modifications that affect protein function.

- Inflammatory Response : It may stimulate inflammatory pathways, contributing to chronic inflammation seen in CKD .

Case Studies

Several studies have investigated the effects of this compound on human health:

- A study highlighted its role as a biomarker for oxidative stress in patients with CKD, correlating elevated levels with increased morbidity .

- Another investigation demonstrated that treatment with antioxidants could mitigate some of the harmful effects induced by this compound in vitro, suggesting potential therapeutic strategies for managing oxidative stress in renal diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| Toxicity | Uremic toxin |

| Biological Activities | Pro-oxidant, Antioxidant |

Propiedades

IUPAC Name |

(E)-4-hydroxydec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8-10,12H,2-5,7H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQZDHGXJUBNIK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29389-17-1 | |

| Record name | 4-Hydroxy-2-decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029389171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.